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Compound of Interest

Compound Name: 5-Methoxy-2-nitrobenzaldehyde

Cat. No.: B189176

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Methoxy-2-nitrobenzaldehyde (CsH7NOa4, Molecular Weight: 181.15 g/mol ). Due to the
limited availability of experimentally derived public data, this document presents a combination
of reported mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and
Infrared (IR) spectroscopic values based on analogous compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 5-Methoxy-2-
nitrobenzaldehyde.

Table 1: Mass Spectrometry Data
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m/z (Mass-to-Charge
lon/Fragment . Notes
Ratio)

Molecular ion peak with
[M+H]*+ 182 protonation, as observed in

mass spectrometry analysis.[1]

Molecular ion peak observed
[M]*+ 181 in Gas Chromatography-Mass
Spectrometry (GC-MS).[2]

One of the most abundant

Major Fragment 1 108 fragments observed in GC-MS.
[2]

One of the most abundant

Major Fragment 2 63 fragments observed in GC-MS.
[2]

Table 2: Predicted *"H NMR Spectroscopic Data

Disclaimer: The following data are predicted values based on the analysis of structurally similar
compounds and typical chemical shift ranges. Experimental verification is recommended.

Predicted Chemical Predicted

Proton Assignment . Lo Integration
Shift (0, ppm) Multiplicity
Aldehyde (-CHO) 9.8-105 Singlet (s) 1H
Aromatic H (H-3) 75-77 Doublet (d) 1H
) Doublet of doublets
Aromatic H (H-4) 72-74 1H
(dd)
Aromatic H (H-6) 8.0-8.2 Doublet (d) 1H
Methoxy (-OCHs) 3.8-4.0 Singlet (s) 3H

Table 3: Predicted **C NMR Spectroscopic Data
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Disclaimer: The following data are predicted values based on typical chemical shift ranges for
substituted benzaldehydes. Experimental verification is recommended.

Carbon Assignment Predicted Chemical Shift (8, ppm)
Aldehyde (C=0) 188 - 192

Aromatic C (C-1) 130 - 135

Aromatic C (C-2, with NO2) 148 - 152

Aromatic C (C-3) 115-120

Aromatic C (C-4) 125-130

Aromatic C (C-5, with OCH3) 160 - 165

Aromatic C (C-6) 110-115

Methoxy (-OCH3) 55-57

Table 4: Predicted FT-IR Spectroscopic Data

Disclaimer: The following data are predicted characteristic absorption bands based on the
functional groups present in the molecule. Experimental verification is recommended.
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Predicted Wavenumber

Functional Group Intensity/Description
(cm™)
Aromatic C-H Stretch 3100 - 3000 Medium to weak
Medium, often appears as two
Aldehyde C-H Stretch 2850 - 2750
bands
Carbonyl (C=0) Stretch
1710 - 1690 Strong
(Aldehyde)
) Medium to strong, multiple
Aromatic C=C Stretch 1600 - 1450
bands
Nitro (N-O) Asymmetric Stretch 1550 - 1500 Strong
Nitro (N-O) Symmetric Stretch 1370 - 1330 Strong
C-O (Aryl Ether) Stretch 1275 - 1200 Strong
Aromatic C-H Out-of-Plane Strong, pattern can indicate
900 - 675 o
Bend substitution

Experimental Protocols

The following sections outline generalized experimental protocols for obtaining the
spectroscopic data presented. These are standard methodologies and may require optimization
for specific instrumentation and sample characteristics.

Synthesis of 5-Methoxy-2-nitrobenzaldehyde

A common synthetic route involves the methylation of 5-hydroxy-2-nitrobenzaldehyde. In a
typical procedure, 5-hydroxy-2-nitrobenzaldehyde is dissolved in a suitable solvent like
dimethylformamide (DMF). To this solution, a methylating agent such as iodomethane is added,
along with a base like potassium carbonate to facilitate the reaction. The mixture is stirred at
room temperature for several hours. After the reaction is complete, the product is isolated
through extraction and purified.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Approximately 5-10 mg of the purified 5-Methoxy-2-
nitrobenzaldehyde sample is dissolved in about 0.7 mL of a deuterated solvent, commonly
chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-ds), in an NMR tube.

 Instrumentation: A high-field NMR spectrometer, typically operating at 400 MHz or higher for
proton NMR, is used for analysis.

o Data Acquisition: For *H NMR, standard acquisition parameters are used. For 13C NMR,
proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for
each unigue carbon atom.

o Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the
spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual
solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is
commonly employed. A small amount of the solid is placed directly onto the ATR crystal.
Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide
and pressing it into a thin disk.

e Instrumentation: An FT-IR spectrometer equipped with an ATR accessory or a sample holder
for pellets is used.

o Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is
recorded. Subsequently, the sample spectrum is acquired, typically over a range of 4000 to
400 cm™1.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: The sample can be introduced into the mass spectrometer via various
methods. For volatile compounds, Gas Chromatography (GC-MS) is a common technique
where the sample is first separated on a GC column before entering the mass spectrometer.
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Direct infusion via a syringe pump after dissolving the sample in a suitable solvent is another
method.

« lonization: Electron lonization (El) is a standard hard ionization technique used in GC-MS,
which causes fragmentation of the molecule. For softer ionization, techniques like
Electrospray lonization (ESI) can be used, which often results in the observation of the
protonated molecular ion [M+H]*.[1]

e Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer,
separates the ions based on their mass-to-charge ratio.

o Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and
characteristic fragment ions, which provide structural information.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic
characterization of a chemical compound like 5-Methoxy-2-nitrobenzaldehyde.
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Workflow for Synthesis and Spectroscopic Characterization
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Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of 5-
Methoxy-2-nitrobenzaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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